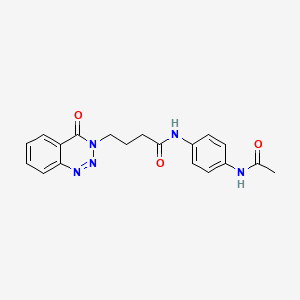![molecular formula C14H14FN3O2S B6424256 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2034295-86-6](/img/structure/B6424256.png)
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[(5-Fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one (FPET) is a novel fluorinated small molecule that has been studied for its potential applications in a variety of scientific research fields. FPET has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, FPET has been shown to have a number of biochemical and physiological effects, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and modulation of the immune system.
Wissenschaftliche Forschungsanwendungen
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been studied for its potential applications in a variety of scientific research fields, including cancer, inflammation, and antiviral research. In cancer research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-cancer effects, such as inhibition of cancer cell proliferation and induction of apoptosis. In inflammation research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have anti-inflammatory effects, such as inhibition of the enzyme cyclooxygenase-2 (COX-2). In antiviral research, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have antiviral effects, such as inhibition of the replication of the human immunodeficiency virus (HIV).
Wirkmechanismus
The mechanism of action of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may also contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to have a number of biochemical and physiological effects. In particular, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one has been shown to modulate the immune system, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is a small molecule, which makes it easier to synthesize and manipulate in the laboratory. In addition, 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is relatively stable and has a low toxicity profile, which makes it safer to use in laboratory experiments. One limitation is that 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is not very soluble in water, which can make it difficult to use in certain laboratory experiments.
Zukünftige Richtungen
The potential future directions for 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one research include the development of new synthetic methods for the production of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, the exploration of its potential therapeutic applications, and the investigation of its mechanism of action. In addition, further research is needed to better understand the biochemical and physiological effects of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one, as well as its potential adverse effects. Finally, further research is needed to explore the potential of 1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one as a drug delivery system.
Synthesemethoden
1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one is synthesized using a three-step procedure that involves the reaction of 5-fluoropyrimidine, ethyl thiophene-2-carboxylate, and pyrrolidine in a solvent. The first step involves the reaction of 5-fluoropyrimidine and ethyl thiophene-2-carboxylate in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). The second step involves the reaction of the resulting product with pyrrolidine in a polar aprotic solvent such as DMSO. The final step involves the reaction of the resulting product with an acid such as hydrochloric acid (HCl) in a polar aprotic solvent such as DMSO.
Eigenschaften
IUPAC Name |
1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-thiophen-2-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c15-10-7-16-14(17-8-10)20-11-3-4-18(9-11)13(19)6-12-2-1-5-21-12/h1-2,5,7-8,11H,3-4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCGOMDWZXCAMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-1,2-oxazole-4-carboxamide](/img/structure/B6424177.png)
![1-[(4-fluorophenyl)methyl]-3-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)urea](/img/structure/B6424199.png)
![1-{1-[3-(2-chloro-6-fluorophenyl)propanoyl]azetidin-3-yl}piperidine-4-carboxamide](/img/structure/B6424200.png)

![4-methyl-2-(1H-pyrrol-1-yl)-5-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,3-thiazole](/img/structure/B6424209.png)
![1-(3-chloro-2-methylbenzenesulfonyl)-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine](/img/structure/B6424210.png)

![3-chloro-4-({1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B6424229.png)
![3-chloro-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424237.png)
![3-chloro-4-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B6424246.png)
![benzyl N-(2-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-oxoethyl)carbamate](/img/structure/B6424251.png)
![3-(3-chlorophenyl)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B6424259.png)
![4-ethyl-5-fluoro-6-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6424261.png)
![4-ethyl-5-fluoro-6-({1-[(2-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B6424280.png)